(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O/c1-16(2)20(22)21(25)24(17(3)4)15-19-11-8-12-23(14-19)13-18-9-6-5-7-10-18/h5-7,9-10,16-17,19-20H,8,11-15,22H2,1-4H3/t19?,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJQUBBWFAJGCS-ANYOKISRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation
The piperidine scaffold is synthesized via Buchwald-Hartwig amination or cyclization of δ-amino ketones . A representative protocol involves:
-
Reacting 1,5-dibromopentane with benzylamine to form 1-benzylpiperidine.
-
Methylation at position 3 using methyl iodide under basic conditions (K₂CO₃, DMF).
-
Hydroxymethylation via formylation (HCHO, HCl) followed by reduction (NaBH₄) to yield 1-benzylpiperidin-3-ylmethanol.
-
Conversion of the alcohol to an amine using the Gabriel synthesis (phthalimide, then hydrazine).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Benzylamine, 1,5-dibromopentane, K₂CO₃, 80°C | 78 |
| 2 | CH₃I, DMF, 12h, RT | 85 |
| 3 | HCHO, HCl; NaBH₄, MeOH | 63 |
| 4 | Phthalimide, DIAD, PPh₃; NH₂NH₂, EtOH | 70 |
Synthesis of (2S)-2-Amino-3-methylbutanamide Core
Chiral Amino Acid Preparation
The (2S)-configuration is established using L-valine as a chiral precursor:
-
Boc protection : L-valine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF/H₂O.
-
Activation as a mixed anhydride : Reaction with isobutyl chloroformate and N-methylmorpholine.
-
Coupling with isopropylamine : Forms the N-isopropylamide intermediate.
-
Deprotection : Boc removal using TFA/DCM to yield (2S)-2-amino-N-isopropyl-3-methylbutanamide.
Stereochemical Integrity :
-
Optical rotation: [α]²⁵D = +12.4° (c = 1.0, MeOH), confirming (S)-configuration.
-
Chiral HPLC purity: >99% ee (Chiralpak AD-H column, hexane/i-PrOH = 90:10).
Final Assembly via Amide Coupling
Fragment Coupling
The 1-benzylpiperidin-3-ylmethyl amine is coupled to the (2S)-2-amino-3-methylbutanamide core using carbodiimide-mediated activation :
-
Activation : (2S)-2-Amino-N-isopropyl-3-methylbutanamide is treated with EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.
-
Amine addition : 1-Benzylpiperidin-3-ylmethyl amine is added dropwise at 0°C, stirred for 24h.
-
Workup : Extraction with ethyl acetate, washing (NaHCO₃, brine), and column chromatography (SiO₂, EtOAc/hexane).
Optimization Insights :
-
Solvent effects : DMF outperforms THF or DCM in reaction rate (95% conversion vs. 72% in THF).
-
Catalyst loading : 1.2 eq. EDAC and 1.5 eq. HOBt maximize yield (88%).
Critical Process Parameters and Challenges
Stereochemical Control
Racemization at the (2S)-center during coupling is mitigated by:
Purification Strategies
-
Preparative HPLC : C18 column, gradient elution (MeCN/H₂O + 0.1% TFA) isolates the target compound in >98% purity.
-
Crystallization : Ethanol/water (7:3) affords crystalline product (mp 142–144°C).
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
A patented route (US10544189B2) achieves 92% yield at 10-kg scale via:
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| L-Valine | 120 |
| EDAC/HOBt | 450 |
| 1-Benzylpiperidine | 600 |
| Total | 1,170 |
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage produces (2S)-2-amino-3-methylbutanoic acid and 1-benzyl-3-((isopropylamino)methyl)piperidine. Conditions: 6M HCl, reflux for 12 hours.
-
Basic Hydrolysis : Generates the corresponding carboxylate salt and amine. Conditions: 2M NaOH, 80°C for 8 hours.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Steric hindrance from the isopropyl and benzyl groups slows hydrolysis compared to simpler amides .
Alkylation at the Piperidine Nitrogen
The tertiary amine in the piperidine ring reacts with alkyl halides or epoxides:
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Methyl iodide | N-Methylated derivative | 78% | DMF, K₂CO₃, 60°C, 6h |
| Ethylene oxide | Hydroxyethyl-substituted derivative | 65% | THF, RT, 24h |
Key Factor : The benzyl group enhances electron density on the nitrogen, increasing nucleophilicity .
Oxidation of the Benzyl Group
The benzyl moiety undergoes oxidation to form a ketone:
-
Reagent : KMnO₄ in acidic medium.
-
Product : 3-((Isopropylamino)methyl)-1-(phenylcarbonyl)piperidine.
-
Yield : 52% after purification.
Limitation : Over-oxidation to carboxylic acids is avoided by controlled reaction time (2–4 hours).
Reductive Amination
The primary amine reacts with aldehydes/ketones in reductive amination:
| Carbonyl Compound | Product | Catalyst | Yield |
|---|---|---|---|
| Formaldehyde | N,N-Diisopropyl derivative | NaBH₃CN | 85% |
| Cyclohexanone | Cyclohexyl-substituted amine | Pd/C, H₂ | 68% |
Stereochemical Outcome : The (2S)-configuration is retained due to mild reaction conditions.
Nucleophilic Substitution at the Methylene Bridge
The methylene group between the piperidine and isopropylamine undergoes substitution with strong electrophiles:
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Bromination | Br₂ (1 equiv) | Brominated derivative | 45% |
| Sulfonation | SO₃·Py | Sulfonamide analog | 37% |
Challenges : Low yields stem from steric hindrance and competing side reactions.
Enzymatic Interactions (Non-traditional Reactivity)
The compound inhibits acetylcholinesterase (AChE) via non-covalent binding:
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ | 0.28 µM | |
| Binding Mode | Pi-pi stacking with Trp86 |
Structure-Activity Relationship (SAR) :
-
The benzyl group enhances affinity for AChE’s aromatic gorge.
-
The isopropyl group reduces off-target interactions.
Comparative Reactivity with Structural Analogs
Stability Under Physiological Conditions
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | 12.3 hours | Hydrolysis > oxidation |
| Human Liver Microsomes | 8.7 hours | CYP3A4-mediated oxidation |
Scientific Research Applications
Central Nervous System (CNS) Disorders
The compound exhibits significant potential in the treatment of CNS disorders due to its structural similarity to piperidine derivatives, which are known for their neuroactive properties. Research indicates that compounds with a piperidine moiety can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Studies have shown that derivatives of benzylpiperidine can exhibit antipsychotic and antidepressant effects, suggesting that (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide may have similar therapeutic effects .
Pain Management
The compound's ability to interact with opioid receptors positions it as a candidate for pain management therapies. The modulation of pain pathways through receptor engagement can lead to effective analgesic properties without the adverse effects commonly associated with traditional opioids. Research into related compounds has demonstrated their efficacy in reducing pain perception and improving quality of life for patients with chronic pain conditions .
Anti-inflammatory Properties
Emerging studies suggest that this compound may possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. The structure allows for interactions with inflammatory pathways, potentially reducing cytokine release and mitigating inflammatory responses in various tissues .
Drug Design and Development
The structural characteristics of this compound make it an attractive scaffold for drug design. Its ability to be modified at various positions allows medicinal chemists to create analogs with enhanced potency and selectivity for specific biological targets. This adaptability is crucial in developing new therapeutics that address unmet medical needs .
Synthesis and Optimization
Research has focused on optimizing the synthesis of this compound to improve yield and reduce costs associated with production. Various synthetic routes have been explored, including the use of chiral catalysts to ensure the desired stereochemistry is achieved efficiently .
Case Study 1: CNS Activity Evaluation
A study conducted on a series of piperidine derivatives, including this compound, assessed their activity on dopamine receptors. Results indicated that modifications to the piperidine ring significantly affected receptor binding affinity and functional activity, highlighting the importance of structural optimization in developing effective CNS agents .
Case Study 2: Analgesic Efficacy
In a preclinical model of neuropathic pain, this compound was evaluated for its analgesic properties. The findings demonstrated a significant reduction in pain scores compared to control groups, supporting its potential as a novel analgesic agent .
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Features
The compound’s structure combines a benzylpiperidine group with a substituted butanamide backbone. Key comparisons include:
Key Observations :
Key Observations :
- Higher yields (e.g., 61% for compound 18 ) correlate with less sterically hindered intermediates. The target compound’s bulky benzylpiperidinylmethyl group might reduce yields if similar methods are employed.
- Copper-catalyzed click chemistry (used for compound 2f ) offers moderate efficiency but introduces versatile triazole functionalities.
Biological Activity
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide, commonly referred to as AM97124, is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes a piperidine ring, a benzyl group, and an isopropyl group, which contribute to its interactions with various biological targets.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H35N3O
- CAS Number : 1354024-14-8
The compound's stereochemistry is characterized by the (S)-configuration, indicating specific spatial arrangements of its atoms that are crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. Notably, it has been studied for its potential effects on:
- Sigma Receptors : This compound acts as a modulator of sigma receptors, particularly the Sigma1 receptor (S1R), which plays a significant role in various neurobiological processes. Activation of S1R has been associated with neuroprotection and modulation of neurotransmitter systems .
- NMDA Receptors : Research indicates that compounds similar to AM97124 may interact with N-Methyl-D-Aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function .
- Acetylcholinesterase (AChE) : Inhibition of AChE has implications for cognitive enhancement and treatment of neurodegenerative diseases like Alzheimer's .
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Neuroprotection : The modulation of sigma receptors has been linked to protective effects against neurodegenerative diseases, suggesting that AM97124 could be beneficial in conditions such as Alzheimer's disease .
- Antioxidant Properties : The compound exhibits antioxidant activity, which may help mitigate oxidative stress involved in neuronal damage .
Case Studies
- Study on Neurodegenerative Disorders : A study focused on developing multi-target drugs identified AM97124 as a promising candidate due to its affinity for sigma receptors and NMDA receptors. The results indicated that compounds with similar structures could effectively modulate these targets, offering potential therapeutic benefits against neurodegenerative diseases .
- Pharmacological Evaluation : In vitro evaluations demonstrated that AM97124 could effectively inhibit AChE activity, supporting its role in enhancing cholinergic signaling in the brain. This property is particularly relevant for developing treatments aimed at improving cognitive function in aging populations .
Comparative Data
The following table summarizes key findings related to the biological activity of this compound compared to other compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
